(E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)8-19-10-6-16(7-10)11(17)4-3-9-2-1-5-18-9/h1-5,10H,6-8H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCSIASIUHEFLI-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Trifluoroethoxy Group: This step often involves nucleophilic substitution reactions where a trifluoroethanol derivative reacts with an intermediate compound.
Coupling with the Furan Ring: The final step involves the coupling of the azetidine derivative with a furan-containing aldehyde or ketone under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a furan ring and a trifluoroethoxy substituent attached to an azetidine moiety. Its molecular formula is , and it is synthesized through a multi-step reaction involving the condensation of appropriate precursors. The synthesis typically utilizes base-catalyzed Claisen-Schmidt condensation methods, which have been optimized to yield high purity and good yields of the target compound .
Antiplasmodial Activity
Recent studies have demonstrated that derivatives of this compound exhibit varying degrees of antiplasmodial activity against Plasmodium falciparum. For instance, compounds with the 2,2,2-trifluoroethoxy group showed position-dependent activity, with specific configurations yielding IC50 values as low as 2.2 μg/mL . This indicates potential for developing new antimalarial agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Various derivatives displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the trifluoroethoxy group appears to enhance the lipophilicity of the compounds, which may contribute to their increased membrane permeability and subsequent antimicrobial efficacy .
Applications in Drug Development
The unique structural features of (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one make it a valuable scaffold in drug development:
- Antimalarial Drugs : The promising antiplasmodial activity positions this compound as a candidate for further development into effective malaria treatments.
- Antimicrobial Agents : Its demonstrated efficacy against bacterial pathogens suggests potential applications in developing new antibiotics or adjuvants.
- Anti-inflammatory Agents : Preliminary studies indicate that derivatives may exhibit anti-inflammatory properties, warranting further investigation into their mechanisms and therapeutic potential.
Case Study 1: Antimalarial Activity
In a study where various chalcone derivatives were synthesized, one derivative of (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one exhibited significant inhibition of Plasmodium falciparum growth. The study highlighted the importance of substituent positioning on the aromatic ring in influencing biological activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound's derivatives against clinical strains of bacteria. The results indicated that modifications to the trifluoroethoxy group enhanced the compounds' ability to disrupt bacterial cell membranes, leading to higher rates of bacterial cell death .
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The furan ring and the trifluoroethoxy group may facilitate binding to enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- Azetidine vs.
- Trifluoroethoxy Group : The CF$_3$ group increases electronegativity and metabolic stability compared to methoxy or hydroxyl substituents .
Tyrosinase Inhibition
Chalcones with hydroxyl or brominated phenyl groups (e.g., Compound 7) exhibit strong tyrosinase inhibition (IC$_{50}$ < 1 µM) due to H-bonding with active-site histidine residues . The azetidine-containing compound may lack this activity unless the trifluoroethoxy group participates in similar interactions.
Antifungal and Antimicrobial Activity
Compounds like (E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one show potent antifungal activity (MIC = 0.31 mg/mL) via membrane disruption or enzyme inhibition . The azetidine derivative’s smaller ring size might reduce membrane penetration compared to bulkier phenyl analogues.
Docking and Charge Transfer
Chalcones with electron-donating groups (e.g., dimethylamino in ) exhibit improved docking scores (7.4 kcal/mol) by stabilizing charge-transfer complexes with biological targets . The trifluoroethoxy group’s electron-withdrawing nature may alter binding modes in the azetidine analogue.
Crystallographic and Spectroscopic Analysis
- Crystal Packing: Furan-containing chalcones like (E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one form stable crystals via C–H···π and π-π stacking interactions . The azetidine ring may disrupt this packing due to non-planar geometry.
- Spectroscopic Confirmation : The (E)-configuration is consistently verified via $ ^1H $-NMR coupling constants (J ≈ 16.0 Hz) across all analogues .
Biological Activity
The compound (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one, often referred to in research as a derivative of furan and azetidine, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry based on diverse sources.
Chemical Structure and Synthesis
The molecular formula of the compound is CHFNO, and it features a furan ring linked to an azetidine moiety through a prop-2-en-1-one structure. The synthesis typically involves multistep reactions including the condensation of furan derivatives with azetidine intermediates. Various synthetic routes have been explored to optimize yield and purity, often using solvents such as dimethylformamide (DMF) or acetic anhydride under reflux conditions .
Antimicrobial Properties
Recent studies have indicated that compounds similar to (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one exhibit significant antimicrobial activity. For instance, derivatives of trifluoroethoxy compounds have shown effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values for these compounds often fall within the range of 50–200 μg/mL, indicating moderate to high antibacterial potency .
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro assays reveal that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism appears to involve cell cycle arrest at the G2/M phase and inhibition of key signaling pathways such as VEGFR-2, which is crucial for tumor angiogenesis . Notably, IC values for cytotoxicity against these cell lines range from 6.66 μM to 8.51 μM, comparable to established chemotherapeutics .
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds have also been documented. These derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one demonstrated that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines. The study used flow cytometry to analyze apoptotic markers and found that the compound effectively triggered apoptosis through the intrinsic pathway .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, researchers tested various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the trifluoroethoxy group enhanced the antibacterial activity significantly compared to similar compounds lacking this functional group .
Data Tables
| Activity | Cell Line/Organism | IC50/MIC | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 6.66 μM | Apoptosis induction |
| Anticancer | A549 | 8.51 μM | Cell cycle arrest |
| Antimicrobial | E. coli | 50 μg/mL | Bacterial growth inhibition |
| Antimicrobial | S. aureus | 100 μg/mL | Disruption of cell wall synthesis |
| Anti-inflammatory | Macrophages | Not specified | Cytokine production inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one, and how is structural confirmation achieved?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde under basic conditions. For characterization, employ 1H/13C NMR to verify the α,β-unsaturated ketone (δ ~7–8 ppm for enone protons) and azetidine ring protons (δ ~3.5–4.5 ppm). Single-crystal X-ray diffraction is critical for confirming stereochemistry and bond angles, as demonstrated for analogous enones in crystallographic studies . Mass spectrometry (HRMS) further validates molecular weight.
Q. How can researchers confirm the E-configuration of the α,β-unsaturated ketone moiety?
- Methodological Answer : The E-configuration is confirmed via NMR coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) and UV-Vis spectroscopy (λmax ~300–350 nm for conjugated enones). Computational methods like DFT geometry optimization (e.g., Gaussian 09 with B3LYP/6-31G* basis set) predict stable conformers, which can be cross-validated with X-ray data .
Q. What analytical techniques are recommended for assessing purity and identifying impurities?
- Methodological Answer : Use HPLC-PDA (reverse-phase C18 column, acetonitrile/water gradient) to detect impurities at levels ≥0.1%. GC-MS is suitable for volatile byproducts. For non-volatile polar impurities, LC-QTOF-MS provides high-resolution identification. Reference USP guidelines for acceptance criteria (e.g., ≤0.5% for unspecified impurities) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and experimental spectroscopic data?
- Methodological Answer : Perform DFT calculations (e.g., using Gaussian or ORCA) to simulate NMR chemical shifts and compare them with experimental data. Adjust solvent effects (e.g., PCM model for DMSO or CDCl3) to improve alignment. For vibrational spectra (IR/Raman), compare computed frequencies with experimental data, scaling factors (~0.96–0.98) to correct systematic errors .
Q. What strategies are effective for evaluating the biological activity of this compound?
- Methodological Answer : Design enzyme inhibition assays (e.g., fluorescence-based kinase assays) or microbial growth inhibition studies (MIC determination via broth microdilution). For antibacterial activity, reference methods from studies on structurally related azetidine and furan-containing compounds, such as time-kill assays and membrane permeability tests .
Q. How do solvent and temperature conditions influence the compound’s stability during synthesis?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis. Polar aprotic solvents (e.g., DMF, DMSO) may stabilize intermediates but risk azetidine ring hydrolysis. Monitor degradation via LC-MS/MS ; optimize conditions using DoE (Design of Experiments) to balance yield and stability .
Q. What in silico approaches predict metabolic pathways and toxicity profiles?
- Methodological Answer : Use ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation of the trifluoroethoxy group). Molecular docking (AutoDock Vina) identifies potential off-target interactions, while ProTox-II predicts hepatotoxicity based on structural alerts (e.g., furan ring bioactivation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
